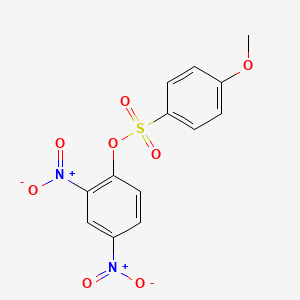

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester

CAS No.: 154853-46-0

Cat. No.: VC16830310

Molecular Formula: C13H10N2O8S

Molecular Weight: 354.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154853-46-0 |

|---|---|

| Molecular Formula | C13H10N2O8S |

| Molecular Weight | 354.29 g/mol |

| IUPAC Name | (2,4-dinitrophenyl) 4-methoxybenzenesulfonate |

| Standard InChI | InChI=1S/C13H10N2O8S/c1-22-10-3-5-11(6-4-10)24(20,21)23-13-7-2-9(14(16)17)8-12(13)15(18)19/h2-8H,1H3 |

| Standard InChI Key | KZXXNBLCBLVRKT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Benzenesulfonic acid, 4-methoxy-, 2,4-dinitrophenyl ester is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position, a sulfonic acid ester (-SO₃-) at the ortho position, and two nitro groups (-NO₂) at the 2,4-positions of the phenyl ester moiety. The molecular structure confers significant polarity, with a calculated density of approximately 1.425 g/cm³ and a boiling point exceeding 600°C, as inferred from analogous compounds . The presence of nitro groups enhances electron deficiency, facilitating nucleophilic substitution reactions at the sulfonic ester site .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 354.29 g/mol | |

| Density | ~1.425 g/cm³ | |

| Boiling Point | >600°C |

Structural Analysis and Crystallography

X-ray crystallographic studies of related compounds, such as 2,4-dinitrobenzene sulfonic acid derivatives, reveal elongated C–C bonds (1.420–1.424 Å) in the benzene ring, indicating partial localization of negative charge due to electron-withdrawing groups . The sulfonic ester group adopts a trigonal planar geometry, optimizing resonance stabilization. Enolization is observed in derivatives with acetylacetone, forming six-membered rings via intramolecular hydrogen bonding .

Synthesis and Reaction Mechanisms

Conventional Synthesis Routes

The compound is synthesized via esterification of 4-methoxybenzenesulfonic acid with 2,4-dinitrophenol under acidic conditions. Typical protocols employ refluxing in polar aprotic solvents like dimethyl sulfoxide (DMSO), with cesium carbonate () as a base to deprotonate the phenolic oxygen . Yields range from 42% to 64%, depending on temperature and stoichiometry .

Table 2: Optimization of Reaction Conditions

| Base | Temperature (°C) | Yield (%) |

|---|---|---|

| 80 | 64 | |

| 60 | 42 | |

| 140 | 57 |

Ipso Nucleophilic Substitution

A groundbreaking method involves ipso substitution of the sulfonic acid group with active methylene compounds (e.g., diethyl malonate), bypassing traditional transition-metal catalysis . This reaction proceeds via a concerted mechanism where the nucleophile attacks the electron-deficient aromatic ring, displacing the sulfonate group. The process is solvent-dependent, with DMSO providing optimal polarity and stability for the transition state .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Its nitro groups are reductively aminated to produce amine derivatives, which are further functionalized into active pharmaceutical ingredients (APIs).

Dyes and Pigments

In the dye industry, the nitro and sulfonic ester groups enhance colorfastness and solubility. Derivatives of this compound are used in azo dyes, yielding vibrant yellows and oranges for textiles and plastics.

Materials Chemistry

Recent studies exploit its ability to form metal-organic frameworks (MOFs) with potassium ions, creating porous materials for gas storage and catalysis . The steric bulk of the 2,4-dinitrophenyl group stabilizes these frameworks under high temperatures.

Future Research Directions

Green Synthesis Methods

Efforts are underway to replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts to reduce waste . Photocatalytic ipso substitution using visible light is also being explored.

Environmental Remediation

Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ are being tested to degrade this compound in contaminated water . Bioremediation with engineered Pseudomonas strains shows promise in lab-scale trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume